3,3-Dimethylthiochroman-4-one
Description
Structure
3D Structure
Properties
CAS No. |
27943-36-8 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3,3-dimethyl-2H-thiochromen-4-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 |
InChI Key |
XHPQROKSTPPIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethylthiochroman 4 One and Analogues
Classical Approaches to Thiochroman-4-one (B147511) Core Structure
The foundational thiochroman-4-one framework can be assembled through several established synthetic routes. These methods primarily involve the formation of a key carbon-sulfur bond followed by an intramolecular cyclization to yield the desired heterocyclic system.
Cyclodehydration and Friedel-Crafts Acylation Strategies
A prevalent method for synthesizing the thiochroman-4-one core involves the intramolecular cyclization of 3-(phenylthio)propanoic acids. These precursors are typically prepared through the reaction of thiophenol with β-halopropionic acids or β-butyrolactones. nih.govmdpi.com The subsequent cyclization is often achieved via intramolecular Friedel-Crafts acylation, which can be promoted by strong acids such as polyphosphoric acid (PPA) or fuming sulfuric acid. researchgate.net Lewis acids like bismuth(III) triflate and other metal triflates have also been employed to catalyze this cyclization. ijrar.org Another approach involves converting the 3-(phenylthio)propanoic acid to its corresponding acid chloride, which then undergoes intramolecular Friedel-Crafts acylation, often facilitated by a Lewis acid catalyst like tin(IV) chloride. mdpi.com
| Precursor | Reagent/Catalyst | Product | Yield | Reference |
| 3-(Phenylthio)propanoic acids | Polyphosphoric Acid (PPA) | Thiochroman-4-ones | Moderate | |
| 3-Arylthiopropanoic acids | Fuming Sulfuric Acid | Thiochroman-4-ones | Excellent | researchgate.net |
| 3-Methyl-4-(4'-chlorophenyl)thiobutanoic acid | Bi(NTf2)3, M(OTf)3 (M=Bi, Ga, In) | 3-Methyl-4-(4'-chlorophenyl)thiochroman-4-one | - | ijrar.org |
| 3-Phenyl-3-(phenylthio)propanoyl chloride | Tin(IV) Chloride | Thioflavanone | Moderate | mdpi.com |
Direct Cyclization of Benzenethiols with Unsaturated Carboxylic Acids
An alternative and more direct route involves the one-pot reaction of benzenethiols with α,β-unsaturated carboxylic acids. This method circumvents the need for isolating the intermediate thioether acid.
The direct condensation and cyclization of benzenethiols with unsaturated acids like crotonic acid or methacrylic acid can be efficiently catalyzed by superacids, such as triflic acid (CF3SO3H). acs.orgacs.orgnih.gov This reaction proceeds via a proposed mechanism involving the formation of a carbenium-carboxonium superelectrophilic species, which is then attacked by the nucleophilic sulfur of the thiophenol, followed by intramolecular Friedel-Crafts acylation to furnish the thiochroman-4-one ring. acs.orgacs.org While effective, this method can sometimes lead to the formation of side products like trifluoroacetyl thioesters if weaker acids like trifluoroacetic acid are used. acs.orgacs.org Other acids, such as methanesulfonic acid, have also been utilized, though sometimes resulting in lower yields. nih.govmdpi.com
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. The synthesis of thiochroman-4-ones from β-arylthiopropanoic acids has been shown to proceed in quantitative yields within minutes under microwave irradiation. researchgate.netresearchgate.net Similarly, the superacid-catalyzed direct cyclization of benzenethiols with unsaturated acids is significantly enhanced by microwave assistance, providing cleaner reactions and improved yields compared to conventional thermal methods. acs.orgacs.orgnih.gov Solvent-free microwave-assisted cross-aldol condensation of thiochroman-4-ones with aromatic aldehydes has also been reported, demonstrating the versatility of this technology in derivatizing the core structure. scispace.com
| Reactants | Conditions | Product | Advantage | Reference |
| β-Arylthiopropanoic acids | Microwave irradiation | Thiochroman-4-ones | Quantitative yields, short reaction time (4 min) | researchgate.netresearchgate.net |
| Benzenethiols and Crotonic/Methacrylic acid | Triflic acid, Microwave irradiation | 2-/3-Methylthiochroman-4-ones | Cleaner reaction, higher yields | acs.orgacs.orgnih.gov |
| Thiochroman-4-one and Aromatic aldehydes | Amberlyst-15, Microwave, Solvent-free | E-3-Arylidene-1-thiochroman-4-ones | Fast (3.5-5 min), high yields, environmentally benign | scispace.com |
Targeted Synthesis of 3,3-Dimethylthiochroman-4-one
The specific introduction of two methyl groups at the C-3 position of the thiochroman-4-one core requires a targeted synthetic step, typically following the formation of the parent or a mono-methylated scaffold.
Methylation Reactions at C-3 Position of Thiochroman-4-one
The synthesis of this compound is generally achieved through the methylation of a suitable precursor. One approach starts with 3-methylthiochroman-4-one, which can be prepared from the reaction of benzenethiols with methacrylic acid. acs.orgacs.org The subsequent methylation at the C-3 position can be carried out using a strong base and a methylating agent. For instance, the treatment of 3-methylthiochroman-4-one with a base like lithium hexamethyldisilazide (LiHMDS) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of methyl iodide (MeI), yields this compound. Another set of conditions involves using sodium hydride as the base in benzene (B151609), followed by reaction with methyl iodide under reflux. cdnsciencepub.com It is noteworthy that the choice of reaction conditions for this alkylation is crucial, as the use of potassium t-butoxide in t-butyl alcohol can lead to an unexpected rearrangement product, a dimeric eight-membered ring ketone, instead of the desired 3,3-dimethylated product. cdnsciencepub.com
| Starting Material | Reagents | Product | Purity/Yield | Reference |
| 3-Methylthiochroman-4-one | 1. LiHMDS, THF, -78°C; 2. MeI | This compound | 83% purity | |
| 3-Methylthiochroman-4-one | NaH, MeI, Benzene | This compound | 40% yield | cdnsciencepub.com |
| Thiochroman-4-one | NaH, MeI, 1,2-Dimethoxyethane, -10°C | 3-Methylthiochroman-4-one & this compound | - | cdnsciencepub.com |
Alkylation Strategies for Geminal Dimethyl Substitution
The introduction of the geminal dimethyl group at the C-3 position is a critical step in the synthesis of this compound. This structural feature, which provides steric hindrance and influences the molecule's conformation, can be installed via sequential alkylation. cymitquimica.com
A key strategy involves the dialkylation of the parent thiochroman-4-one or a mono-alkylated intermediate. The synthesis of this compound can be achieved starting from 3-methylthiochroman-4-one. This precursor is deprotonated using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. The resulting enolate then reacts with an alkylating agent, typically methyl iodide (MeI), to introduce the second methyl group, yielding the desired 3,3-dimethyl substituted product. This sequential approach allows for controlled installation of the gem-dimethyl moiety on the thiochroman-4-one backbone.
Advanced Synthetic Transformations Leading to Thiochroman-4-one Derivatives
Beyond the direct synthesis of the title compound, advanced methods are employed to generate a diverse library of thiochroman-4-one derivatives, which are valuable for further chemical and biological exploration. These methods often utilize the corresponding α,β-unsaturated precursor, thiochromone (B8434766), as the starting point for conjugate additions.
Organometallic Reagent Applications in Thiochromone Conjugate Additions
Organometallic reagents, particularly those based on copper, are highly effective for creating carbon-carbon bonds at the C-2 position of the thiochroman-4-one skeleton through 1,4-conjugate addition to thiochromones. mdpi.comnsf.gov This approach provides a versatile entry to a wide range of 2-alkyl and 2-aryl thiochroman-4-ones. emerging-researchers.orgresearchgate.net
Lithium dialkylcuprates (R₂CuLi), often referred to as Gilman reagents, are powerful nucleophiles for 1,4-conjugate addition reactions. mdpi.com Their reaction with thiochromones proceeds efficiently to furnish 2-alkylthiochroman-4-ones in good yields. nih.govsciprofiles.com The methodology is quite general, accommodating a variety of simple and functionalized alkyl groups. nih.gov
The reaction involves the addition of the cuprate (B13416276) to the α,β-unsaturated system of the thiochromone, followed by quenching of the resulting enolate to give the saturated thiochroman-4-one product. The scope of the reaction has been demonstrated with various substituted thiochromones and different lithium dialkylcuprates. nih.gov For example, simple cuprates like dimethyl, diethyl, and di-n-butylcuprates add smoothly to the parent thiochromone. nih.gov The reaction also tolerates a range of substituents on the thiochromone aromatic ring, including methyl, tert-butyl, and halogen groups (F, Cl, Br), as well as electron-donating methoxy (B1213986) groups. nih.gov
| Entry | Thiochromone Substituent | Cuprate (R₂CuLi) | Product | Yield (%) |
| 1 | H | (CH₃)₂CuLi | 2-Methylthiochroman-4-one | 81 |
| 2 | H | (CH₃CH₂)₂CuLi | 2-Ethylthiochroman-4-one | 85 |
| 3 | H | (n-Bu)₂CuLi | 2-n-Butylthiochroman-4-one | 86 |
| 4 | 6-Me | (n-Bu)₂CuLi | 2-n-Butyl-6-methylthiochroman-4-one | 84 |
| 5 | 6-F | (n-Bu)₂CuLi | 2-n-Butyl-6-fluorothiochroman-4-one | 85 |
| 6 | 6-Cl | (n-Bu)₂CuLi | 2-n-Butyl-6-chlorothiochroman-4-one | 82 |
| 7 | 6-Br | (n-Bu)₂CuLi | 2-n-Butyl-6-bromothiochroman-4-one | 79 |
| 8 | 6-MeO | (n-Bu)₂CuLi | 2-n-Butyl-6-methoxythiochroman-4-one | 76 |
Data sourced from research on lithium dialkylcuprate additions to thiochromones. nih.gov
A highly versatile and economically attractive alternative to stoichiometric cuprates is the use of catalytic amounts of a copper salt to promote the conjugate addition of Grignard reagents (RMgX). mdpi.comresearchgate.net This approach provides a unified pathway to both 2-alkylthiochroman-4-ones and 2-arylthiochroman-4-ones (thioflavanones) from readily available Grignard reagents. researchgate.netmdpi.comnsf.gov
The reaction conditions are typically optimized with a copper (I) salt, such as CuCN·2LiCl, and an additive like trimethylsilyl (B98337) chloride (TMSCl) to facilitate the 1,4-addition over the competing 1,2-addition to the carbonyl group. mdpi.comresearchgate.net The method demonstrates broad substrate scope, with both alkyl and aryl Grignard reagents adding efficiently to a variety of substituted thiochromones. mdpi.commdpi.com The reaction tolerates electron-donating and electron-withdrawing groups on both the Grignard reagent and the thiochromone substrate. mdpi.commdpi.com
| Entry | Thiochromone Substituent | Grignard Reagent (RMgX) | Product | Yield (%) |
| 1 | H | n-BuMgCl | 2-n-Butylthiochroman-4-one | 86 |
| 2 | 6-Me | n-BuMgCl | 2-n-Butyl-6-methylthiochroman-4-one | 84 |
| 3 | 6-t-Bu | n-BuMgCl | 2-n-Butyl-6-tert-butylthiochroman-4-one | 75 |
| 4 | 6,8-di-Cl | n-BuMgCl | 2-n-Butyl-6,8-dichlorothiochroman-4-one | 78 |
| 5 | H | PhMgBr | 2-Phenylthiochroman-4-one (Thioflavanone) | 89 |
| 6 | H | 4-MeO-C₆H₄MgBr | 2-(4-Methoxyphenyl)thiochroman-4-one | 90 |
| 7 | H | 4-CF₃-C₆H₄MgBr | 2-(4-Trifluoromethylphenyl)thiochroman-4-one | 70 |
| 8 | 6-F | PhMgBr | 6-Fluoro-2-phenylthiochroman-4-one | 82 |
Data compiled from studies on copper-catalyzed Grignard additions to thiochromones. mdpi.commdpi.com
Biocatalytic Approaches for Thiochroman-4-one Derivatization
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for modifying the thiochroman-4-one scaffold. mdpi.com Marine-derived fungi, in particular, have shown potential as effective biocatalysts for the transformation of thiochroman (B1618051) derivatives under mild, aqueous conditions. mdpi.com
Studies have demonstrated that fungal strains can perform specific redox reactions on the thiochroman core. For instance, the biotransformation of thiochroman-4-ol (B1596091) using the marine-derived fungus Emericellopsis maritima yielded thiochroman-4-one through the oxidation of the secondary alcohol. mdpi.com Conversely, the same study showed that these biological systems can also catalyze the reduction of the carbonyl group in thiochroman-4-one to produce thiochroman-4-ol, often with high enantioselectivity. mdpi.com
Furthermore, these biocatalytic systems can achieve selective oxidation at the sulfur atom. The transformation of thiochroman-4-ol by E. maritima also produced sulfoxide (B87167) derivatives, namely syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. mdpi.com This highlights the capacity of microorganisms to perform regio- and stereoselective oxidations that can be challenging to achieve with conventional chemical reagents. The potential of these biocatalytic methods provides a promising avenue for producing enantiomerically enriched thiochromanoid derivatives for various applications. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylthiochroman 4 One
Reactivity at the Carbonyl Moiety (C-4)
The carbonyl group at the C-4 position is a primary site for chemical modifications, primarily through nucleophilic addition reactions. Its reactivity is modulated by the adjacent sulfur atom and the steric hindrance imposed by the C-3 dimethyl groups.
The ketone functionality of 3,3-dimethylthiochroman-4-one readily undergoes nucleophilic additions. While specific studies on the addition of organometallic reagents like Grignard or organolithium compounds to this compound are not extensively detailed in the literature, the general reactivity of the carbonyl group allows for such transformations.
A key reaction related to this class is the reduction of the carbonyl group. For instance, the reduction of related dicarbonyl thiochroman (B1618051) derivatives using sodium borohydride (B1222165) has been shown to effectively convert the carbonyl groups into hydroxyl groups, forming the corresponding diol. This indicates the susceptibility of the C-4 carbonyl to hydride attack.
Furthermore, the synthesis of this compound itself from its precursor, 3-methylthiochroman-4-one, highlights the reactivity of the α-carbon (C-3) via enolate formation. Treatment with a strong base like sodium hydride or lithium hexamethyldisilazide (LiHMDS) followed by methylation with methyl iodide proceeds via a nucleophilic enolate intermediate to yield the target compound.
Table 1: Synthesis of this compound via Nucleophilic Alkylation
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methylthiochroman-4-one | 1. Sodium Hydride (NaH), 2. Methyl Iodide (CH₃I) | This compound | 40% | |
| 3-Methylthiochroman-4-one | 1. LiHMDS, THF, -78°C, 2. Methyl Iodide (CH₃I) | This compound | Not specified | cdnsciencepub.com |
The Schmidt reaction, which typically converts ketones into amides or lactams using hydrazoic acid (HN₃) in the presence of a strong acid, shows interesting behavior with the thiochromanone system. Attempts to perform the Schmidt reaction on this compound itself were reported to be unsuccessful, yielding only uncharacterizable oils, a result sometimes seen with tert-alkyl ketones. cdnsciencepub.com
However, the corresponding sulfoxide (B87167), This compound 1-oxide , undergoes the Schmidt reaction successfully to produce a single lactam product. cdnsciencepub.com The reaction proceeds via the formation of an iminodiazonium ion intermediate. Mechanistic studies indicate a preferential migration of the tertiary alkyl group (C-3) over the aryl group, leading to the formation of a seven-membered 1,5-benzothiazepine (B1259763) lactam. cdnsciencepub.comvulcanchem.com This outcome is contrary to the typical migratory aptitude where aryl migration is often favored.
Table 2: Schmidt Reaction of this compound 1-Oxide
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound 1-oxide | NaN₃, H₂SO₄, CHCl₃ | 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one 1-oxide | 40% | cdnsciencepub.com |
Transformations Involving the Sulfur Atom
The sulfur atom in the thiochroman ring is another key reactive center, primarily susceptible to oxidation and participating in unique photochemical and thermal rearrangements.
The sulfide (B99878) moiety in this compound can be sequentially oxidized to the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties and reactivity of the molecule. The oxidation is typically achieved using controlled amounts of an oxidizing agent.
The synthesis of This compound 1-oxide is a common transformation, often accomplished using reagents like hydrogen peroxide in acetic acid. cdnsciencepub.com This sulfoxide is a crucial intermediate for further studies, particularly photochemical rearrangements.
Further oxidation yields the corresponding sulfone, This compound 1,1-dioxide . Stronger oxidizing conditions or a higher stoichiometry of the oxidant, such as using Oxone (potassium peroxymonosulfate), are employed for this conversion. cdnsciencepub.com The resulting sulfone is a stable compound with different chemical properties compared to the sulfide and sulfoxide.
Table 3: Oxidation of the Thiochroman Sulfur Atom
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thiochroman-4-one (B147511) | Hydrogen Peroxide (H₂O₂), Acetic Acid | Thiochroman-4-one 1-oxide | cdnsciencepub.com |
| Thiochroman-4-one | Oxone, MeOH/Water/Acetone | Thiochroman-4-one 1,1-dioxide | cdnsciencepub.com |
The photolysis of This compound 1-oxide in a solvent like benzene (B151609) leads to a complex mixture of rearranged products, demonstrating a rich photochemical reactivity. Unlike the photochemically inert sulfones, the sulfoxide undergoes significant transformation upon irradiation.
The reaction proceeds through a pathway involving ring opening and loss of the sulfur atom. The proposed mechanism involves the initial formation of a cyclic sulfenate intermediate, which then undergoes homolysis of the S-O bond. This leads to the formation of several products, including a keto-aldehyde, an isobutyrophenone (B147066) derivative, and benzoic acid. Deuterium (B1214612) labeling studies have confirmed that the hydrogen transfer process involved in the formation of some products is intramolecular.
Table 4: Products from Photolysis of this compound 1-Oxide
| Product Name | Yield | Reference |
|---|---|---|
| 2-Benzoyl-2-methylpropanal | 15% | |
| Isobutyrophenone | 10% | |
| Benzoic acid | 14% |
Beyond the photochemical transformations of the sulfoxide, the thiochromanone skeleton can undergo other ring-opening and rearrangement reactions. A notable example occurs under strongly basic conditions during the synthesis of this compound from its 3-methyl precursor.
When 3-methylthiochroman-4-one is treated with potassium t-butoxide and methyl iodide in refluxing t-butyl alcohol, instead of the expected simple methylation product, a novel eight-membered ring dicarbonyl compound is formed as the major product. This rearrangement is proposed to proceed through a ring-opening mechanism initiated by the deprotonation of the C-2 methylene (B1212753) group, followed by intermolecular condensation and rearrangement. This pathway highlights the susceptibility of the thiochroman ring to cleavage under specific basic conditions, providing an alternative to the expected α-alkylation of the ketone.
Reactivity at the Dihydrothiopyran Ring and Aromatic Moiety
The reactivity of this compound is dominated by reactions at the sulfur atom within the dihydrothiopyran ring. Functionalization of the aromatic moiety is less commonly reported in the literature for this specific molecule.
Functionalization Reactions (e.g., Halogenation)
The most prominently documented functionalization of the this compound scaffold involves the oxidation of the sulfur atom. This reaction allows for the synthesis of the corresponding sulfoxide and sulfone, which are key intermediates for further mechanistic studies.
Oxidation to Sulfoxide and Sulfone: The sulfide can be readily oxidized to this compound 1-oxide. cdnsciencepub.comcdnsciencepub.com This transformation is a critical step, as the resulting sulfoxide exhibits unique photochemical reactivity. Further oxidation can yield the corresponding sulfone. The introduction of the oxygen atom(s) at the sulfur center alters the electronic properties and the steric environment of the molecule.
Photochemical Deoxygenation: The sulfoxide derivative, this compound 1-oxide, can undergo photochemical deoxygenation, reverting to the parent sulfide, this compound. This reaction competes with other photochemical rearrangement pathways. cdnsciencepub.com
Photochemical Rearrangement of the Sulfoxide: When this compound 1-oxide is irradiated, it undergoes complex rearrangements. One of the major pathways involves the formation of 2-benzoylpropanal, which can subsequently photolyze to yield benzoic acid and propiophenone. cdnsciencepub.com Mechanistic studies, including deuterium labeling experiments, indicate that the process is intramolecular. cdnsciencepub.com The reaction is believed to proceed through labile intermediates, such as a cyclic sulfenate. cdnsciencepub.com
| Reactant | Reaction | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|---|
| This compound 1-oxide | Photolysis | Irradiation in benzene | 2-Benzoylpropanal, Propiophenone, Benzoic acid | Not specified | cdnsciencepub.com |
| This compound 1-oxide (deuterated at C-2) | Photolysis | Irradiation | Deuterated keto-aldehyde, deuterated isobutyrophenone, monodeuterated benzoic acid | Comparable to unlabelled | cdnsciencepub.com |
Carbon-Carbon Bond Forming Reactions
Direct carbon-carbon bond-forming reactions starting from this compound are not extensively documented, likely due to the steric hindrance around the C-2 and C-4 positions caused by the gem-dimethyl group at C-3. cdnsciencepub.com However, the reactivity of its oxidized derivative in the Schmidt reaction has been investigated.
Schmidt Reaction: The Schmidt reaction, which typically converts ketones into amides or lactams via reaction with hydrazoic acid, was attempted on this compound. cdnsciencepub.comwikipedia.org The reaction was unsuccessful, yielding only small quantities of uncharacterizable oils. cdnsciencepub.com This outcome is noted as being common for ketones bearing a tertiary alkyl group adjacent to the carbonyl. cdnsciencepub.com
In contrast, the corresponding sulfoxide, This compound 1-oxide , undergoes the Schmidt reaction successfully to produce a single lactam product. cdnsciencepub.com The reaction proceeds via preferential migration of the tertiary alkyl group over the aryl group, leading to the formation of a seven-membered ring lactam. This demonstrates how oxidation of the sulfur atom fundamentally alters the reactivity and allows for skeletal rearrangement. cdnsciencepub.com
| Reactant | Reaction | Conditions | Product | Result/Yield | Source |
|---|---|---|---|---|---|
| This compound | Schmidt Reaction | Not specified | Uncharacterizable oils | Small amounts | cdnsciencepub.com |
| This compound 1-oxide | Schmidt Reaction | HN₃ | Lactam (ring expansion product) | Not specified | cdnsciencepub.com |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
In the ¹H NMR spectrum of 3,3-Dimethylthiochroman-4-one, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the different types of protons are observed. cdnsciencepub.com The two methyl groups at the C3 position, being chemically equivalent, produce a sharp singlet at approximately 1.30 ppm, integrating to six hydrogens. cdnsciencepub.com The two protons of the methylene (B1212753) group at the C2 position also appear as a singlet at 3.00 ppm. cdnsciencepub.com The aromatic protons on the benzene (B151609) ring give rise to a more complex multiplet pattern between 7.00 and 7.30 ppm, integrating to three protons. cdnsciencepub.com A distinct doublet of doublets is observed for the proton at the C5 position at around 8.05 ppm, indicating its proximity to other aromatic protons. cdnsciencepub.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.30 | Singlet | 6H | C(CH₃)₂ |
| 3.00 | Singlet | 2H | CH₂ |
| 7.00-7.30 | Multiplet | 3H | Ar-H |
Data sourced from a study published in the Canadian Journal of Chemistry. cdnsciencepub.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For thiochroman-4-one (B147511) derivatives, the carbonyl carbon at the C4 position typically shows a characteristic downfield shift to around 200 ppm. The presence of the gem-dimethyl group at C3 is confirmed by a signal for the quaternary carbon and signals for the two equivalent methyl carbons. The carbons of the aromatic ring appear in the typical region of 120-140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Carbon Assignment |
|---|---|
| ~200 | C=O (C4) |
| ~120-140 | Aromatic Carbons |
| Not available | C(CH₃)₂ (C3) |
| Not available | CH₂ (C2) |
Specific experimental data for this compound was not available in the searched sources. The values are based on typical shifts for similar thiochromanone structures.
While standard ¹H and ¹³C NMR provide the basic connectivity of the molecule, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) could be employed for a more detailed analysis of its three-dimensional structure. These techniques can reveal through-space interactions between protons and confirm the connectivity between adjacent protons, respectively, which is particularly useful for determining the conformation of the heterocyclic ring. For related thiochromanone derivatives, single-crystal X-ray diffraction has revealed chair conformations in the thiochroman (B1618051) ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A study on a related compound, 2-methyl-2'-methylthioacrylophenone, showed an expected molecular ion at m/e 192. cdnsciencepub.com The fragmentation of this compound would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Table 3: IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 1668 | C=O Stretch (Ketone) |
| 1587 | C=C Stretch (Aromatic) |
Data sourced from a study published in the Canadian Journal of Chemistry. cdnsciencepub.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. anton-paar.comsciencemuseum.org.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net While specific X-ray crystallography data for this compound itself was not found in the search results, studies on similar molecules, such as derivatives of 4,4-dimethylthiochroman (B1599648), have utilized this method to confirm their structures. nih.gov For these related compounds, X-ray analysis has provided precise bond lengths, bond angles, and the conformation of the heterocyclic ring system. nih.gov It is a common practice to crystallize derivatives in ethanol/water mixtures to obtain crystals suitable for analysis.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Thiochroman-4-one |
| Deuterochloroform |
| 2-methyl-2'-methylthioacrylophenone |
Chromatographic Techniques in Synthesis and Analysis
Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound. These methods are crucial for monitoring the progress of chemical reactions, isolating the target compound from reaction mixtures, and assessing its purity. The primary techniques employed include Thin-Layer Chromatography (TLC), Flash Chromatography, and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring the progress of the synthesis of this compound. It allows for the swift identification of the presence of starting materials, intermediates, and the final product in a reaction mixture. The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or a mixture of solvents).
The choice of the eluent system is critical for achieving good separation. For thiochroman-4-one derivatives, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly used. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the target compound, which is ideally between 0.3 and 0.5 for effective separation and visualization. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. Different solvent systems can be tested to find the optimal resolution between the spots of different components in the reaction mixture. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), as the aromatic ring in the thiochroman-4-one structure absorbs UV radiation.
Table 1: Illustrative TLC Data for this compound Analysis
| Mobile Phase (v/v) | Stationary Phase | Retention Factor (Rf) | Visualization | Purpose |
| Hexane:Ethyl Acetate (8:2) | Silica Gel 60 F254 | ~ 0.4 | UV (254 nm) | Reaction Monitoring |
| Petroleum Ether:Ethyl Acetate (9:1) | Silica Gel 60 F254 | ~ 0.3 | UV (254 nm) | Purity Check |
| Dichloromethane (B109758):Hexane (1:1) | Silica Gel 60 F254 | ~ 0.5 | UV (254 nm) | Reaction Monitoring |
Note: Rf values are illustrative and can vary based on specific experimental conditions such as temperature, saturation of the TLC chamber, and the specific brand of TLC plates.
Flash Chromatography
For the preparative isolation and purification of this compound on a larger scale, flash chromatography is the method of choice. This technique is a modification of traditional column chromatography that utilizes a positive pressure to force the mobile phase through the column, significantly reducing the separation time. Silica gel (230-400 mesh) is the most commonly used stationary phase.
The selection of the eluent system for flash chromatography is typically guided by prior TLC analysis. The solvent system that provides a good Rf value on TLC is often a good starting point for flash chromatography. A gradient elution, where the polarity of the mobile phase is gradually increased, is frequently employed to effectively separate the desired product from byproducts and unreacted starting materials. For instance, a gradient of hexane and ethyl acetate or a gradient of hexane and dichloromethane can be used. mdpi.com The purification of various thiochroman-4-one derivatives has been successfully achieved using flash chromatography with solvent systems such as petroleum ether/ethyl acetate. doi.org
Table 2: Typical Flash Chromatography Parameters for the Purification of Thiochroman-4-one Derivatives
| Stationary Phase | Eluent System | Mode | Compound Type |
| Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (gradient) | Gradient | Thiochroman-4-ones |
| Silica Gel (230-400 mesh) | Petroleum Ether/Ethyl Acetate (e.g., 8:1) | Isocratic | Thiochroman-4-one derivatives |
| Silica Gel (230-400 mesh) | Hexane/Dichloromethane (gradient) | Gradient | Thiochroman-4-ones mdpi.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It offers high resolution and sensitivity, making it suitable for determining the purity of this compound and for analyzing complex mixtures containing this compound.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds like thiochromanones. In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times (Rt). The composition of the mobile phase, including the ratio of the organic modifier and the pH of the aqueous phase, can be optimized to achieve the desired separation. A diode array detector (DAD) or a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance is commonly used for detection. While specific HPLC methods for this compound are not extensively documented in public literature, methods for related structures can provide a basis for method development.
Table 3: General HPLC Conditions for the Analysis of Thiochroman-4-one Analogs
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (with optional acid modifier like formic acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | Determined by UV-Vis spectrum of the analyte (typically in the range of 240-330 nm for thiochromanones) |
| Injection Volume | 5 - 20 µL |
Computational and Theoretical Studies on 3,3 Dimethylthiochroman 4 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution and energy.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. uni-muenchen.dejussieu.fr It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more efficient than traditional wavefunction-based methods. mdpi.com DFT is particularly useful for predicting molecular geometries, vibrational frequencies, and electronic properties like orbital energies, which are key to understanding a molecule's reactivity.
For 3,3-Dimethylthiochroman-4-one, DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize its three-dimensional structure. mdpi.com Such calculations help in determining bond lengths, bond angles, and dihedral angles of the most stable geometric configuration.
Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. sapub.orgphyschemres.org A smaller gap suggests higher reactivity. These calculations can predict sites susceptible to nucleophilic or electrophilic attack, guiding the synthesis of new derivatives. For instance, studies on related thiochromanones have used DFT to predict regioselectivity in electrophilic substitution reactions.
Table 1: Key Concepts in DFT Applications
| DFT Concept | Description | Relevance to this compound |
|---|---|---|
| Electron Density | A measure of the probability of an electron being present at a specific location. DFT uses this as the fundamental variable. mdpi.com | Determines the overall electronic structure and properties of the molecule. |
| Exchange-Correlation Functional | An approximate term in the DFT energy equation that accounts for the quantum mechanical effects of electron exchange and correlation. uni-muenchen.de | The choice of functional (e.g., B3LYP, M06) is crucial for the accuracy of predicted properties. |
| HOMO/LUMO | The highest energy orbital containing electrons and the lowest energy orbital devoid of electrons, respectively. sapub.org | The energy gap indicates chemical reactivity and the orbitals' locations pinpoint reactive sites for electrophilic/nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating charge distribution. sapub.org | Identifies positive (blue) and negative (red) regions, predicting sites for non-covalent interactions and chemical reactions. |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a cyclic system like this compound, the thiopyranone ring is not planar and can adopt various puckered conformations, often described as half-chair, boat, or twist-boat forms.
Computational methods are essential for exploring the potential energy surface and identifying the most stable, low-energy conformations. mdpi.com Techniques ranging from molecular mechanics (MM) to high-level quantum calculations (like DFT and MP2) are used to calculate the relative energies of different conformers. mdpi.com For this compound, the presence of the gem-dimethyl group at the C3 position significantly influences the conformational landscape. These bulky groups introduce steric strain that can destabilize certain conformations while favoring others. lumenlearning.com Understanding the preferred conformation is critical as the three-dimensional shape of the molecule dictates how it will interact with other molecules, including biological receptors.
Table 2: Computational Methods for Conformational Analysis
| Method | Description | Application to this compound |
|---|---|---|
| Molecular Mechanics (MM) | Uses classical physics and parameterized force fields (e.g., MMFF) to calculate energies. Fast and suitable for large systems and initial conformational searches. mdpi.com | Rapidly screen thousands of possible conformations to identify a smaller set of low-energy candidates for further analysis. |
| Density Functional Theory (DFT) | A quantum method that balances accuracy and computational cost (e.g., B3LYP, M06 functionals). mdpi.com | Optimize the geometry and calculate the relative energies of the conformers identified by MM to create a more accurate energy landscape. |
| Ab Initio Methods (e.g., MP2) | High-level quantum methods based on wavefunction theory, generally more accurate but computationally expensive than DFT. mdpi.com | Provide a benchmark for the energies of the most stable conformations, confirming the results from DFT. |
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a suite of computational techniques used to represent and simulate the behavior of molecules, providing insights into their biological activity and interactions.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchcommons.org This is achieved by calculating molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) and using statistical methods to build a predictive model. researchcommons.org
For this compound and its potential derivatives, QSAR models could be developed to predict activities such as anticancer, antimicrobial, or enzyme inhibitory effects. researchgate.net For example, a study on a series of thiochroman-4-one (B147511) derivatives could involve synthesizing analogs with different substituents on the aromatic ring. The biological activity of these compounds would be measured experimentally, and then a QSAR model would be built to relate descriptors to this activity. Such a model could then be used to predict the activity of unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. researchgate.net
Table 3: Typical Statistical Parameters in QSAR Models
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through internal validation (e.g., leave-one-out). | > 0.5 |
| F-test | A statistical test that assesses the overall significance of the regression model. | High value |
| RMSE (Root Mean Square Error) | Measures the standard deviation of the prediction errors (residuals). | Low value |
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target. frontiersin.org Pharmacophore models can be generated based on a set of known active ligands or from the structure of the target's binding site. biointerfaceresearch.com
For this compound, a pharmacophore model could be developed based on its structure and the known activities of related thiochromanones. researchgate.netamazonaws.com The carbonyl oxygen at position 4 is a potential hydrogen bond acceptor, the benzene (B151609) ring provides a hydrophobic and aromatic feature, and the sulfur atom can also participate in interactions. Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify other structurally diverse molecules that match the pharmacophore and are therefore likely to be active. frontiersin.org
Table 4: Common Pharmacophore Features
| Feature | Code | Description | Potential in this compound |
|---|---|---|---|
| Hydrogen Bond Acceptor | A | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen at C4. |
| Hydrogen Bond Donor | D | An atom or group that can donate a hydrogen bond. | Not present, but could be added via substitution. |
| Hydrophobic Group | H | A non-polar group that interacts favorably with non-polar environments. | The gem-dimethyl group and the benzene ring. |
| Aromatic Ring | R | A planar, cyclic, conjugated ring system. | The fused benzene ring. |
| Positive Ionizable | P | A group that is likely to be positively charged at physiological pH. | Not present, but could be introduced. |
| Negative Ionizable | N | A group that is likely to be negatively charged at physiological pH. | Not present, but could be introduced. |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. frontiersin.orgnih.gov The primary goals are to predict the binding mode and estimate the binding affinity (strength) of the complex, often expressed as a docking score or binding energy. researchgate.net
Docking studies involving this compound would require a 3D structure of a relevant biological target. For instance, based on the known antifungal activity of some thiochromanones, a target could be an enzyme like lanosterol (B1674476) 14α-demethylase (CYP51). The this compound molecule would be placed into the enzyme's active site, and a scoring function would evaluate thousands of possible binding poses. The results would reveal the most likely binding orientation and identify key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions, that stabilize the complex. This information is invaluable for explaining the mechanism of action and for designing more potent inhibitors. nih.gov
Table 5: Hypothetical Molecular Docking Results
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|---|
| Fungal CYP51 | This compound | -8.5 | TYR 132 | Hydrogen Bond with C=O |
| Fungal CYP51 | This compound | -8.5 | PHE 228, LEU 376 | Hydrophobic interaction with dimethyl & phenyl groups |
| Human MAO-B | This compound | -7.9 | TYR 435 | π-π stacking with benzene ring |
| Human MAO-B | This compound | -7.9 | ILE 199, LEU 171 | Hydrophobic interaction |
Applications and Synthetic Utility of 3,3 Dimethylthiochroman 4 One
Role as a Precursor in Heterocyclic Synthesis
While direct studies on 3,3-Dimethylthiochroman-4-one as a precursor for complex heterocycles are not extensively documented, the general reactivity of the thiochroman-4-one (B147511) core suggests its potential in this area. The carbonyl group and the adjacent methylene (B1212753) group (in the unsubstituted parent compound) are common reaction sites for building fused and spirocyclic ring systems.
Formation of Fused and Spirocyclic Systems
The thiochroman-4-one framework is a versatile starting material for the synthesis of various fused heterocyclic compounds. Although specific examples commencing from this compound are not prevalent in the reviewed literature, related structures undergo reactions to form fused systems. For instance, thiochroman-4-ones can be precursors to thiopyrano-fused heterocycles, which are of significant synthetic interest due to their biological importance. The gem-dimethyl group in this compound would block reactions that require activation of the C3 position, thus directing synthetic transformations to other parts of the molecule, potentially leading to novel fused structures.
Similarly, the synthesis of spirocyclic compounds is a topic of growing interest in drug discovery. Spirocycles can be accessed through various synthetic strategies, including intramolecular cyclizations and multicomponent reactions. While methodologies for the synthesis of spirocycles from various ketones are known, specific applications utilizing this compound are not well-documented. The presence of the quaternary carbon at the C3 position could, however, be envisioned to facilitate the formation of spiro-systems at the C2 or C4 positions under suitable reaction conditions.
Synthesis of Nitrogen and Sulfur-Containing Heterocycles (e.g., Thiazepines)
The synthesis of thiazepines, seven-membered heterocyclic rings containing sulfur and nitrogen, is of interest due to their pharmacological properties. The synthesis of benzothiazepines, for example, can be achieved through the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated ketones. While this specific route may not be directly applicable to this compound without prior modification, the thiochromanone core offers a potential starting point for the construction of thiazepine rings through ring expansion or rearrangement strategies. However, literature specifically detailing the conversion of this compound to thiazepines is scarce.
Development of Novel Organic Reactions and Methodologies
The development of novel organic reactions is crucial for advancing chemical synthesis. While this compound has not been a central focus in the development of new synthetic methodologies, the broader class of thiochromanones has been utilized in various transformations. For example, conjugate addition reactions to thiochromones have been developed to introduce substituents at the C2 position. Such methodologies could potentially be applied to this compound to generate a library of 2-substituted derivatives for further synthetic exploration or biological evaluation. The unique electronic and steric properties imparted by the gem-dimethyl group could influence the reactivity and selectivity of such reactions, potentially leading to new synthetic insights.
Scaffold for Biologically Active Molecule Design
The thiochroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of the gem-dimethyl group at the C3 position can influence the conformational rigidity and lipophilicity of the molecule, which in turn can affect its biological profile.
In Vitro Antimicrobial and Antifungal Activity Studies
Derivatives of thiochroman-4-one have been investigated for their antimicrobial and antifungal properties. While specific data for this compound is limited, studies on related compounds provide insights into the potential of this scaffold. For instance, various 3-substituted thiochromanones have shown antifungal activity against a range of fungal species. In one study, 3-substituedmethylenethiochroman-4-one derivatives were synthesized and evaluated for their in vitro antifungal activities against ten species of fungi, with some compounds exhibiting notable activity. Current time information in Jakarta, ID.
Another study on N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one and its oxime derivative reported antibacterial and antifungal activity. nih.gov Although this is a different heterocyclic system, the presence of the 3,3-dimethyl substitution pattern is noteworthy.
The following table summarizes the antifungal activity of some 3-substituedmethylenethiochroman-4-one derivatives from a referenced study. semanticscholar.org
| Compound | Fungus | MIC (µg/mL) |
| Dimethylaminomethylene derivative | C. neoformans | Similar to Fluconazole |
| Phenylthiomethylene derivative 6a | C. neoformans | Weak activity |
| Phenylthiomethylene derivative 6a | C. krusei | Weak activity |
| Phenylthiomethylene derivative 6b | C. neoformans | Weak activity |
| Phenylthiomethylene derivative 6b | C. krusei | Weak activity |
It is important to note that these results are for derivatives and not the parent this compound. Further studies are needed to determine the intrinsic antimicrobial and antifungal activity of the unmodified compound.
In Vitro Antileishmanial Activity and Structure-Activity Relationship Analysis
Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Thiochroman-4-one derivatives have emerged as a promising class of compounds with antileishmanial activity. A study on the synthesis and evaluation of thiochroman-4-one derivatives as potential leishmanicidal agents included a compound with a 3,3-dimethyl substitution pattern. nih.gov This study systematically modified the thiochroman-4-one scaffold to establish structure-activity relationships. nih.govresearchgate.net
The research found that while simple substitutions on the thiochroman-4-one ring did not significantly improve antileishmanial activity, the introduction of a vinyl sulfone moiety led to compounds with high antileishmanial activity and low cytotoxicity. nih.gov The study reported the half-maximal effective concentration (EC50) values against intracellular amastigotes of Leishmania (Viannia) panamensis for a series of thiochroman-4-one derivatives.
The table below presents the in vitro antileishmanial activity of selected thiochroman-4-one derivatives from the study.
| Compound | R | R1 | R2 | EC50 (µM) |
| 1a | H | H | H | >50 |
| 1d | H | CH3 | CH3 | >50 |
| 4j | F | H | H | 3.23 |
| 4k | Cl | H | H | 4.34 |
Data extracted from a study on thiochroman-4-one derivatives as potential leishmanicidal agents. nih.gov
The structure-activity relationship analysis revealed that the presence of an electron-withdrawing group, such as fluorine at the C6 position, increased the leishmanicidal activity. nih.gov Compound 4j , a vinyl sulfone derivative with a fluorine at C6, was identified as the most active and selective compound in the series. nih.gov Although the 3,3-dimethyl substituted thiochroman-4-one (1d ) itself did not show significant activity, its inclusion in the study highlights its role as a fundamental scaffold for the development of more potent antileishmanial agents. nih.gov The gem-dimethyl group can be considered a key structural element that can be further functionalized to optimize biological activity.
Investigation of In Vitro Cytotoxicity on Cancer Cell Lines
Derivatives of the thiochroman-4-one core structure have been evaluated for their cytotoxic effects against various human cancer cell lines. While specific data for this compound is not extensively detailed in the provided research, studies on related thiochromanones demonstrate the potential of this chemical class as anticancer agents.
Research has shown that the cytotoxic activity of these compounds can be influenced by substitutions on the thiochroman (B1618051) ring system. For instance, studies on a series of 1,3,4-thiadiazole (B1197879) derivatives have demonstrated significant cytotoxic effects against a panel of cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (PC3), and others. nih.govmdpi.com In one study, a 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative, compound 6e , was identified as a potent agent against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC50) value of 3.85 μM. nih.gov Mechanistic investigations revealed that this compound induced apoptosis and cell cycle arrest in the G0/G1 phase, suggesting a potential mechanism for its anticancer activity. nih.gov
Furthermore, other heterocyclic systems incorporating structures similar to thiochroman-4-one have shown promise. Quinoline and 1,3,4-thiadiazole molecular hybrids have exhibited potential anti-breast cancer activity in preclinical models. nih.gov The cytotoxicity of these compounds is often evaluated against normal cell lines to determine their selectivity for cancer cells. Many of the developed compounds have shown better selectivity towards cancer cells compared to normal human embryonic cell lines (HEK-293). nih.gov
The table below summarizes the cytotoxic activity of a representative compound from a related class of heterocyclic molecules.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 6e (1,3,4-thiadiazole-thiazolidine-4-one derivative) | MCF-7 (Breast Cancer) | 3.85 | Induces apoptosis and G0/G1 cell cycle arrest |
Monoamine Oxidase (MAO) Inhibitory Activity and Mechanistic Insights
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease and depression. mdpi.comresearchgate.netpreprints.org The chromone (B188151) and thiochromanone scaffolds have been identified as promising cores for the design of potent and selective MAO inhibitors. nih.govdovepress.com
Studies on chromone derivatives have shown that substitutions at the C6 position can lead to potent and reversible MAO-B inhibitors with IC50 values in the low nanomolar range (2-76 nM). nih.gov These compounds generally exhibit lower affinity for the MAO-A isoform, making them selective for MAO-B. nih.gov This selectivity is a desirable trait for treating neurodegenerative disorders. researchgate.net Similarly, 3-coumaranone derivatives, which are structurally related to thiochroman-4-ones, have been found to be selective inhibitors of human MAO-B with IC50 values as low as 0.004 µM. dovepress.com
Research into novel thiosemicarbazone derivatives has also identified potent MAO-B inhibitors. mdpi.com For example, compounds bearing a methoxyethyl substituent (2b and 2h ) were found to be highly effective against the MAO-B enzyme, with IC50 values of 0.042 µM and 0.056 µM, respectively. mdpi.com Mechanistic studies using Lineweaver-Burk plots revealed that these compounds act as reversible and non-competitive inhibitors. mdpi.com Their inhibition constants (Ki) were calculated to be 0.035 µM and 0.046 µM, respectively. mdpi.com Molecular docking studies suggest a strong interaction between these inhibitors and the active site of the hMAO-B enzyme. mdpi.com
The data below presents the MAO-B inhibitory activity for selected potent compounds from related structural classes.
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| Compound 2b (thiosemicarbazone derivative) | MAO-B | 0.042 | 0.035 | Reversible, Non-competitive |
| Compound 2h (thiosemicarbazone derivative) | MAO-B | 0.056 | 0.046 | Reversible, Non-competitive |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 | N/A | N/A |
Retinoid-Like Activity and Receptor Binding Investigations (e.g., RAR antagonist studies)
Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. nih.gov The development of RAR antagonists is of significant interest for their potential therapeutic applications. nih.govnih.gov Research has identified that tricyclic structures, including benzothiochromenyl retinoids, can act as a new class of potent RAR antagonists. nih.gov
These compounds are designed to bind with high affinity to the RARs (RARα, RARβ, and RARγ) and effectively block the function of natural retinoids. nih.gov For example, the pan-RAR antagonist AGN 193109 is a retinoid analog that acts as a highly effective antagonist with dissociation constants (Kd) of 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ. medchemexpress.com Another potent pan-RAR antagonist, AGN194310 , has been shown to inhibit the growth of prostate carcinoma cells with high potency, demonstrating Kd values for binding to RARs in the range of 2–5 nM. nih.gov
The synthesis of these antagonists often involves elaborating a core structure, such as a benzochromanone, which is structurally analogous to the thiochroman-4-one framework. nih.gov The development of these compounds has provided valuable tools for studying retinoid signaling pathways and exploring new therapeutic strategies for diseases like cancer. nih.govnih.gov
The table below summarizes the binding affinities of representative RAR antagonists.
| Compound | Target | Binding Affinity (Kd, nM) |
|---|---|---|
| AGN 193109 | RARα | 2 |
| RARβ | 2 | |
| RARγ | 3 | |
| AGN194310 | RARs (pan) | 2-5 |
Conclusion and Outlook for 3,3 Dimethylthiochroman 4 One Research
Summary of Key Contributions to Thiochroman-4-one (B147511) Chemistry
The thiochroman-4-one core is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and antileishmanial properties. Synthetic chemists have developed various methods to access this scaffold, often involving the cyclization of 3-(phenylthio)propanoic acids. Modifications at different positions of the thiochroman-4-one ring have led to the discovery of potent and selective bioactive agents. For instance, substitutions at the C2 and C6 positions have been extensively explored to modulate the pharmacological profile of these compounds.
The introduction of a gem-dimethyl group, a common motif in medicinal chemistry, can have profound effects on a molecule's properties. This substitution can enhance metabolic stability by blocking sites of oxidation, influence conformational rigidity, and improve binding affinity to biological targets. While the synthesis and utility of the isomeric 4,4-dimethylthiochroman (B1599648) have been reported in the context of preparing other compounds, dedicated studies on the 3,3-dimethyl isomer are scarce.
Emerging Trends and Future Research Avenues
Emerging trends in medicinal chemistry point towards the development of highly specific and potent therapeutic agents with improved pharmacokinetic profiles. In this context, 3,3-Dimethylthiochroman-4-one represents an intriguing yet underexplored scaffold.
Future research could initially focus on establishing efficient and scalable synthetic routes to this compound. This would likely involve the synthesis of 2,2-dimethyl-3-(phenylthio)propanoic acid followed by intramolecular Friedel-Crafts acylation. The successful synthesis and characterization of this building block would open the door to a variety of further studies.
A significant research avenue would be the exploration of its biological activities. Drawing parallels from other thiochroman-4-one derivatives, screening of this compound and its derivatives against a panel of microbial and parasitic targets would be a logical starting point. The gem-dimethyl group at the C3 position could potentially enhance activity or confer novel pharmacological properties compared to its unsubstituted or monosubstituted counterparts.
Potential for Further Exploration in Synthetic Methodologies and Bioactive Compound Development
The development of novel synthetic methodologies for this compound itself could be a valuable contribution. This could include catalytic asymmetric methods to introduce the gem-dimethyl group, providing access to chiral building blocks for more complex molecular architectures.
Furthermore, the this compound core can serve as a versatile intermediate for the synthesis of a library of new chemical entities. The carbonyl group at C4 is a functional handle for a wide range of chemical transformations, including reductions, additions, and condensations. For example, the synthesis of hydrazone derivatives from thiochroman-4-ones has been shown to significantly enhance antileishmanial activity. Applying such derivatization strategies to the 3,3-dimethyl scaffold could lead to the discovery of new and potent bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
